molecular formula C15H15FN2O2 B284836 N-(4-fluorophenyl)-2-(4-methoxyanilino)acetamide

N-(4-fluorophenyl)-2-(4-methoxyanilino)acetamide

Cat. No. B284836
M. Wt: 274.29 g/mol
InChI Key: UOLKMWOURVGYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(4-methoxyanilino)acetamide (also known as MPAA) is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of N-phenylacetamides and has been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the production of prostaglandins, which are involved in the inflammatory response. Additionally, MPAA has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
MPAA has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, MPAA has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using MPAA in lab experiments is that it has been extensively studied and has been shown to exhibit a variety of biological activities. Additionally, MPAA is relatively easy to synthesize and purify. However, one limitation of using MPAA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MPAA. One direction is to further investigate its mechanism of action, which may provide insights into its biological activities and potential applications. Another direction is to develop more potent and selective analogs of MPAA for use as therapeutic agents. Additionally, further studies are needed to investigate the potential toxic effects of MPAA and its analogs.

Synthesis Methods

The synthesis of MPAA involves the reaction of 4-fluoroaniline with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MPAA.

Scientific Research Applications

MPAA has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, MPAA has been shown to exhibit anticancer properties, making it a potential candidate for the development of anticancer drugs.

properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyanilino)acetamide

InChI

InChI=1S/C15H15FN2O2/c1-20-14-8-6-12(7-9-14)17-10-15(19)18-13-4-2-11(16)3-5-13/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

UOLKMWOURVGYPW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.